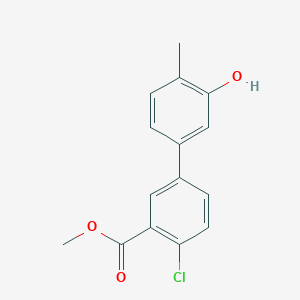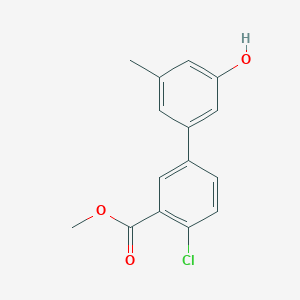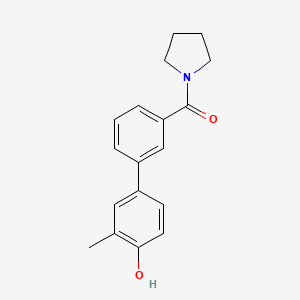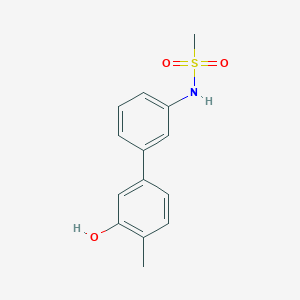
2-Methyl-5-(3-methylsulfonylaminophenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3-methylsulfonylaminophenyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a methyl group and a methylsulfonylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylsulfonylaminophenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with 3-methylsulfonylaminobenzene under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 125°C under an inert atmosphere, such as argon, for 24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2-Methyl-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-Methyl-5-(3-methylsulfonylaminophenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Methyl-5-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The methylsulfonylamino group may interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2-Methylphenol: Similar structure but lacks the methylsulfonylamino group.
3-Methylsulfonylaminophenol: Contains the methylsulfonylamino group but lacks the additional methyl group on the phenyl ring.
Uniqueness
2-Methyl-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both the methyl and methylsulfonylamino groupsThe combination of these groups can enhance the compound’s reactivity and biological activity, making it a valuable molecule for various research and industrial applications .
特性
IUPAC Name |
N-[3-(3-hydroxy-4-methylphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-6-7-12(9-14(10)16)11-4-3-5-13(8-11)15-19(2,17)18/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVZHUPCSXBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684041 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-66-1 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
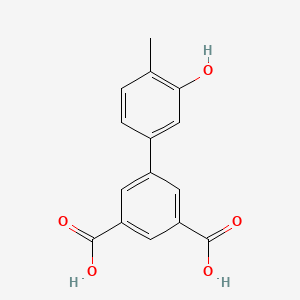



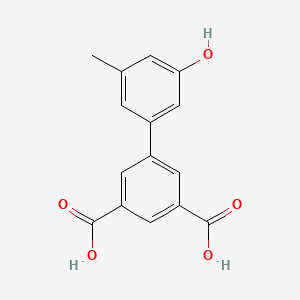
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372485.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372488.png)
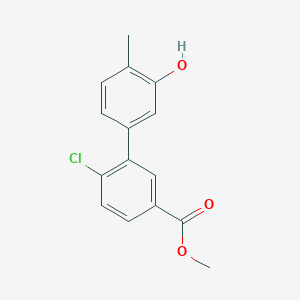
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372491.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372499.png)
